molecular formula C18H13BrN4O2S B3290083 4-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide CAS No. 862812-05-3

4-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B3290083
CAS No.: 862812-05-3
M. Wt: 429.3 g/mol
InChI Key: MOZVQSPTUWJONT-UHFFFAOYSA-N
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Description

4-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a bromine atom, an imidazo[1,2-a]pyrimidine moiety, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Safety and Hazards

While specific safety and hazard information for this compound is not available, similar compounds have been associated with certain hazard statements such as H302, H315, H318, and H335 . These statements indicate potential hazards related to acute toxicity, skin irritation, eye damage, and respiratory irritation .

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic applications, given its ability to inhibit certain protein kinases . Additionally, the development of more efficient synthetic methods for this and similar compounds could be a valuable area of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors to form the imidazo[1,2-a]pyrimidine core, followed by the introduction of the bromine atom and the sulfonamide group. Key steps may include:

    Cyclization Reaction: Formation of the imidazo[1,2-a]pyrimidine core through intramolecular cyclization of suitable precursors under acidic or basic conditions.

    Bromination: Introduction of the bromine atom using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.

    Sulfonamide Formation: Reaction of the intermediate with sulfonyl chlorides in the presence of a base like triethylamine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present.

    Condensation Reactions: The sulfonamide group can participate in condensation reactions with other compounds.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS), bromine.

    Sulfonamide Formation: Sulfonyl chlorides, triethylamine.

    Cyclization: Acidic or basic catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and pathways.

    Chemical Biology: It serves as a tool compound to probe biological systems and elucidate mechanisms of action.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Sulfonamide Derivatives: Compounds with sulfonamide groups attached to different aromatic systems.

    Brominated Aromatics: Compounds with bromine atoms attached to various aromatic rings.

Uniqueness

4-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-bromo-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4O2S/c19-14-5-7-16(8-6-14)26(24,25)22-15-4-1-3-13(11-15)17-12-23-10-2-9-20-18(23)21-17/h1-12,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZVQSPTUWJONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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